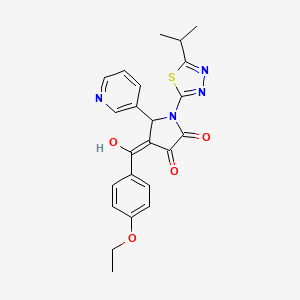
N-(1-benzyl-1H-pyrazol-3-yl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-1H-pyrazol-3-yl)-2,6-difluorobenzamide, commonly known as BDF-8638, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound has gained significant attention in recent years due to its unique chemical structure and promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of BDF-8638 involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in cell growth and proliferation. BDF-8638 binds to the bromodomain of BRD4, preventing its interaction with chromatin and leading to the downregulation of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
BDF-8638 has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of BRD4, leading to the downregulation of genes involved in cell growth and proliferation. BDF-8638 also induces cell cycle arrest and apoptosis in cancer cells. In addition, BDF-8638 has been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDF-8638 is its specificity for BRD4. This makes it a potentially safer and more effective treatment option compared to other non-specific inhibitors. However, one of the limitations of BDF-8638 is its low solubility in water, which can make it difficult to work with in laboratory experiments. In addition, the synthesis of BDF-8638 is complex and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on BDF-8638. One area of interest is the development of more efficient synthesis methods that can improve the yield and scalability of BDF-8638. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to BDF-8638, which can help to personalize treatment strategies. Additionally, the potential for combination therapy with other chemotherapeutic agents is an area of ongoing research. Finally, the evaluation of BDF-8638 in clinical trials is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, BDF-8638 is a promising small molecule inhibitor that has shown potential in the treatment of cancer. Its specificity for BRD4 and ability to sensitize cancer cells to other chemotherapeutic agents make it a potentially safer and more effective treatment option compared to other non-specific inhibitors. However, its low solubility in water and complex synthesis method are limitations that need to be overcome. Further research is needed to fully understand the potential of BDF-8638 in the treatment of cancer.
Synthesemethoden
The synthesis of BDF-8638 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2,6-difluorobenzoyl chloride and 1-benzyl-1H-pyrazole-3-carboxylic acid. These two compounds are reacted together in the presence of a base to form BDF-8638. The final product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
BDF-8638 has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and non-small cell lung cancer. BDF-8638 has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, BDF-8638 has been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c18-13-7-4-8-14(19)16(13)17(23)20-15-9-10-22(21-15)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNJKIJPLSASSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5421378.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5421388.png)

![5-{1-[3-(1,3-benzodioxol-5-yl)propanoyl]piperidin-4-yl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5421395.png)

![5-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5421405.png)
![(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5421417.png)


![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5421428.png)
![ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate](/img/structure/B5421430.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5421435.png)
![7-(3,4-difluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5421440.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5421463.png)
